molecular formula C4H4N2O2 B1683738 Uracil CAS No. 66-22-8

Uracil

Cat. No. B1683738
CAS RN: 66-22-8
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil is one of the four nucleobases in the nucleic acid RNA, the others being adenine (A), cytosine ©, and guanine (G). In RNA, uracil binds to adenine via two hydrogen bonds. In DNA, the uracil nucleobase is replaced by thymine (T). Uracil is a demethylated form of thymine .


Synthesis Analysis

Uracil can be synthesized using the salvage enzyme uracil phosphoribosyltransferase (UPRT) from the protozoan Toxoplasma gondii . Other methods of synthesis include the enzymatic conversion of dihydrouracil into uracil and the complexation of uracil with some alkaline earth metals .


Molecular Structure Analysis

Uracil has a planar or nearly planar structure . It is a pyrimidine derivative where the pyrimidine ring is substituted with two oxo groups at positions 2 and 4 . The structure of uracil is spatially arranged into a core domain and a gate domain .


Chemical Reactions Analysis

Uracil-DNA glycosylase (UDG) is a critical DNA repair enzyme that protects genomic information integrity by catalyzing the excision from DNA of uracil nucleobases resulting from misincorporation or spontaneous cytosine deamination . Another study shows that irradiation of uracil in frozen aqueous solution produces two diastereomeric (6-4) products .


Physical And Chemical Properties Analysis

Uracil has a molecular formula of C4H4N2O2 and an average mass of 112.087 Da . It appears as a solid and has a density of 1.32 g/cm^3 . It has a melting point of 335 °C and is soluble in water .

Scientific Research Applications

Drug Discovery and Biological Activity

Uracil derivatives have been extensively researched for their potential as bioactive agents in drug discovery. These derivatives exhibit a wide array of biological activities, including antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal effects. Their antiviral potential, in particular, is notable against HIV, hepatitis B and C, and herpes viruses, primarily due to the inhibition of key steps in the viral replication pathway. Research into uracil and its derivatives, such as 5-fluorouracil or 5-chlorouracil, has led to the development of compounds with improved pharmacological and pharmacokinetic properties, including increased bioactivity, selectivity, metabolic stability, and lower toxicity. Modifications at various positions of the uracil structure aim to enhance these properties further (Pałasz & Cież, 2015).

Electronic Properties and Solvatochromic Shifts

The solvatochromic shifts of uracil's electronic excitation energies in aqueous solutions have been accurately predicted through combined quantum mechanics/molecular mechanics (QM/MM) methods. These shifts are essential for understanding uracil's electronic properties in both gas phase and aqueous solutions, highlighting its significant biological role. The study provides insights into the interaction of uracil with solvents, contributing to a deeper understanding of its behavior in biological systems (Olsen et al., 2010).

Cancer Treatment and Therapeutic Potential

Uracil's role extends to cancer treatment, where it forms a part of the chemotherapy agent uracil-tegafur (UFT). UFT, an oral chemotherapeutic agent, is utilized in adjuvant chemotherapy for curatively resected colorectal cancer patients. Studies and meta-analyses have demonstrated its effectiveness in extending the survival of patients with rectal cancer. This illustrates uracil's therapeutic potential in countering not only viral infections and cancers but also diabetic, thyroid, and autosomal recessive disorders, showcasing its versatility in treating a wide range of diseases (Sakamoto et al., 2007).

Future Directions

Uracil and its derivatives have shown promise in treating different diseases. Research is ongoing to develop more potent and specific uracil analogues for various biological targets .

properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
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Product Name

Uracil

CAS RN

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Melting Point

330 °C
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Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
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96.4 g
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4.8 g
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6.96 g
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[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
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18.7 g
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7.58 g
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10.03 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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